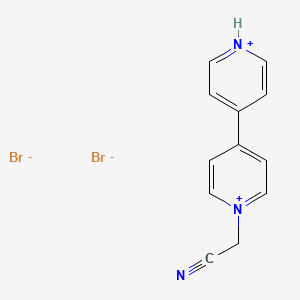
1-(Cyanomethyl)-4,4'-bipyridin-1-ium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide is a bipyridinium salt with a cyanomethyl group attached to the nitrogen atom of the bipyridine ring
Métodos De Preparación
The synthesis of 1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide typically involves the alkylation of 4,4’-bipyridine with a cyanomethyl halide, followed by quaternization with a bromide source. The reaction conditions often include:
Starting Materials: 4,4’-bipyridine and cyanomethyl halide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions.
Industrial Production: On an industrial scale, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridinium derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridinium species.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the cyanomethyl group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are often carried out under controlled temperature and pH conditions.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield bipyridinium dioxides, while substitution reactions can produce various substituted bipyridinium compounds.
Aplicaciones Científicas De Investigación
1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex bipyridinium derivatives and as a redox-active material in electrochemical studies.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials, such as conductive polymers and electrochromic devices.
Mecanismo De Acción
The mechanism of action of 1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets through redox reactions. The bipyridinium core can undergo reversible redox processes, making it a useful electron transfer agent. The cyanomethyl group can participate in nucleophilic and electrophilic interactions, influencing the compound’s reactivity and binding to specific molecular targets.
Comparación Con Compuestos Similares
1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium salts and cyanomethyl derivatives:
Similar Compounds: Examples include 1-(Cyanomethyl)pyridinium chloride and 1-(Cyanomethyl)isoquinolinium bromide.
Uniqueness: The presence of the cyanomethyl group and the bipyridinium core gives it unique redox properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
651007-14-6 |
|---|---|
Fórmula molecular |
C12H11Br2N3 |
Peso molecular |
357.04 g/mol |
Nombre IUPAC |
2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)acetonitrile;dibromide |
InChI |
InChI=1S/C12H10N3.2BrH/c13-5-10-15-8-3-12(4-9-15)11-1-6-14-7-2-11;;/h1-4,6-9H,10H2;2*1H/q+1;;/p-1 |
Clave InChI |
HUXRPOMOXWXDHI-UHFFFAOYSA-M |
SMILES canónico |
C1=C[NH+]=CC=C1C2=CC=[N+](C=C2)CC#N.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


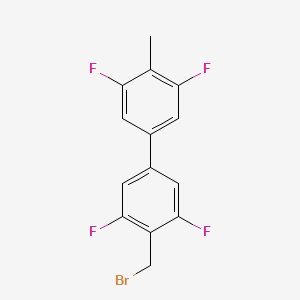
![4,4'-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol](/img/structure/B12589287.png)
![3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12589292.png)
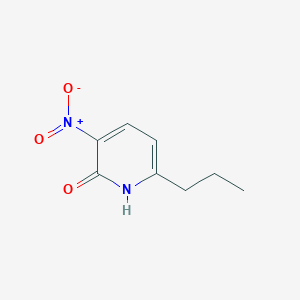
![2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12589296.png)
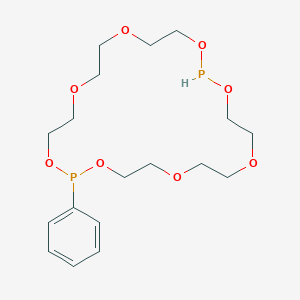
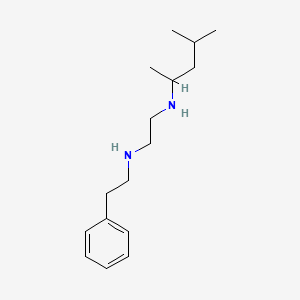
![[1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl-](/img/structure/B12589314.png)

![4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12589320.png)

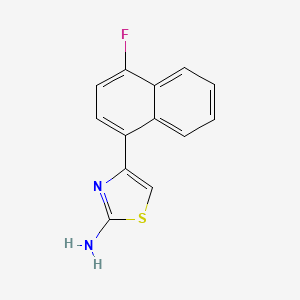
![Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]-](/img/structure/B12589346.png)
![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)
